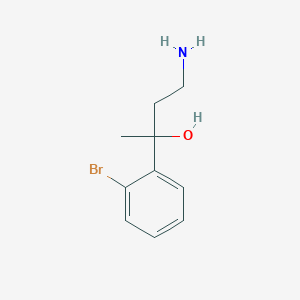
7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the indole family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the nitration of 3-(propan-2-yl)-2,3-dihydro-1H-indole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and the presence of a suitable electrophile.
Major Products Formed
Oxidation: Nitroindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Functionalized indole derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in various biological effects, including the inhibition of enzyme activity and the induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one:
7-Nitro-3-propan-2-yl-1H-indole-5-carboxylic acid ethyl ester:
Uniqueness
7-Nitro-3-(propan-2-yl)-2,3-dihydro-1H-indole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
7-nitro-3-propan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)9-6-12-11-8(9)4-3-5-10(11)13(14)15/h3-5,7,9,12H,6H2,1-2H3 |
Clave InChI |
KMTDIOJPLANYOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CNC2=C1C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)
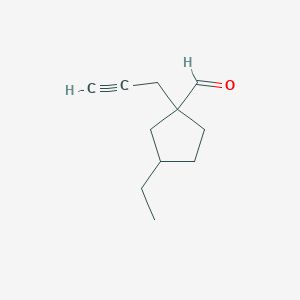
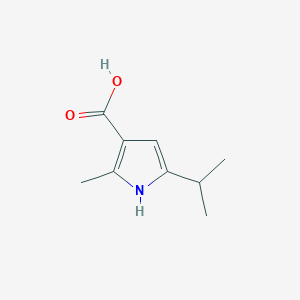
![6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one](/img/structure/B13219925.png)
![3-[(3-Phenylpropyl)amino]propan-1-ol](/img/structure/B13219928.png)
![tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13219932.png)
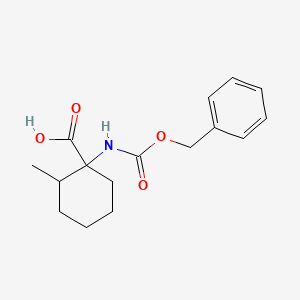
![[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride](/img/structure/B13219940.png)
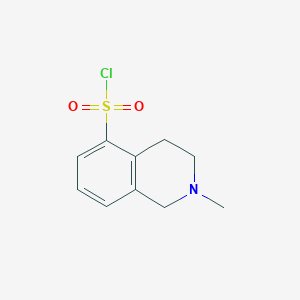
![Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13219946.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene](/img/structure/B13219949.png)
![1-Methyl-N-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13219954.png)
